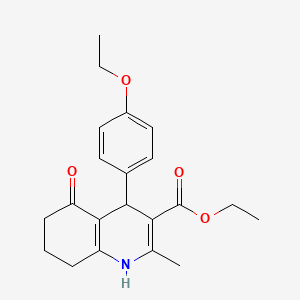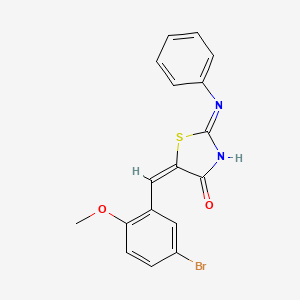![molecular formula C19H15N3O6 B11705839 N'-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11705839.png)
N'-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide is a complex organic compound that belongs to the class of hydrazides. It features a chromen-2-one (coumarin) core, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 6-methoxy-2-oxo-2H-chromene-3-carbaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound’s chromen-2-one core is known for its potential anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use in drug development.
Biological Studies: It is used in studies related to enzyme inhibition and interaction with biological macromolecules.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and photonic materials.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide involves its interaction with various molecular targets. The chromen-2-one core can intercalate with DNA, inhibiting the replication process. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(6-Bromo-2-oxo-2H-chromen-3-yl)ethylidene]isonicotinohydrazide
- N’-[(1E)-1-(6-Chloro-2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide
Uniqueness
N’-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide is unique due to the presence of the methoxy group at the 6-position of the chromen-2-one core and the nitro group on the benzohydrazide moiety. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H15N3O6 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
N-[(E)-1-(6-methoxy-2-oxochromen-3-yl)ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C19H15N3O6/c1-11(20-21-18(23)12-3-5-14(6-4-12)22(25)26)16-10-13-9-15(27-2)7-8-17(13)28-19(16)24/h3-10H,1-2H3,(H,21,23)/b20-11+ |
InChI Key |
LQGWENFBLYUUJF-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC3=C(C=CC(=C3)OC)OC2=O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC3=C(C=CC(=C3)OC)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Bromophenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11705772.png)
![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B11705775.png)
![N-{4-[(2E)-2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide](/img/structure/B11705783.png)
![N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B11705792.png)

![Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate](/img/structure/B11705796.png)
![Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705798.png)


![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705812.png)

![(4Z)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B11705830.png)

